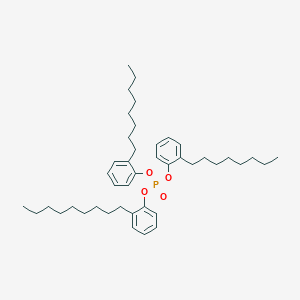
Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound features a unique oxazinyl ring, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl- typically involves the following steps:
Formation of the Oxazinyl Ring: The oxazinyl ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and aldehydes under acidic or basic conditions.
Attachment of the Benzamide Group: The benzamide moiety can be introduced via an amidation reaction, where a benzoyl chloride reacts with an amine group.
N-Propyl Substitution: The final step involves the alkylation of the nitrogen atom with a propyl group, which can be achieved using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazinyl ring or the propyl group, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the benzamide or oxazinyl ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzamide derivatives.
Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxazinyl ring and benzamide moiety may contribute to its binding affinity and selectivity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler analog without the oxazinyl ring.
N-Propylbenzamide: Lacks the oxazinyl ring but has the propyl substitution.
4-(3,6-Dihydro-3-methyl-2H-1,2-oxazin-2-yl)benzamide: Similar structure but without the N-propyl group.
Uniqueness
The presence of both the oxazinyl ring and the N-propyl group in Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl- makes it unique compared to its analogs. This combination may result in distinct chemical reactivity and biological activity.
Properties
CAS No. |
162663-36-7 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
4-(3-methyl-3,6-dihydrooxazin-2-yl)-N-propylbenzamide |
InChI |
InChI=1S/C15H20N2O2/c1-3-10-16-15(18)13-6-8-14(9-7-13)17-12(2)5-4-11-19-17/h4-9,12H,3,10-11H2,1-2H3,(H,16,18) |
InChI Key |
SKRAFEUQZNJPED-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)N2C(C=CCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)

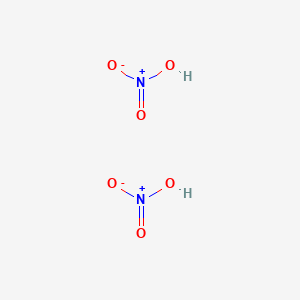
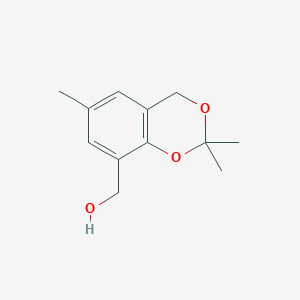
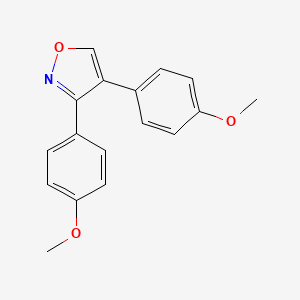
![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)
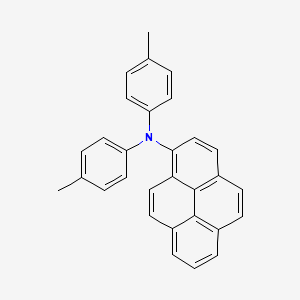

![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)

![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)
